molecular formula C8H14NNa2O9P B8122664 N-Acetyl-D-glucosamine-1-phosphate disodium salt

N-Acetyl-D-glucosamine-1-phosphate disodium salt

Cat. No.: B8122664
M. Wt: 345.15 g/mol
InChI Key: VMIUIRDWUIWJMW-FATCSWEASA-L
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Description

N-Acetyl-D-glucosamine-1-phosphate disodium salt is a key intermediate in the biosynthesis of N-linked glycoproteins. This compound is an anomeric sugar phosphate and serves as a metabolic precursor for bacterial cell-wall components such as teichoic acid and mureine .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-D-glucosamine-1-phosphate disodium salt can be synthesized through chemical or enzymatic methods. One common synthetic route involves the use of UDP-GlcNAc pyrophosphorylase, which catalyzes the formation of UDP-GlcNAc from N-Acetyl-D-glucosamine-1-phosphate in the presence of UTP .

Industrial Production Methods

Industrial production of this compound typically involves large-scale enzymatic synthesis due to its efficiency and specificity. The process includes the use of UDP-GlcNAc pyrophosphorylase and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-glucosamine-1-phosphate disodium salt undergoes various chemical reactions, including:

    Substitution Reactions: Involving the replacement of functional groups.

    Phosphorylation Reactions: Addition of phosphate groups.

    Hydrolysis Reactions: Breaking down of the compound in the presence of water.

Common Reagents and Conditions

    Substitution Reactions: Often involve nucleophiles such as hydroxide ions.

    Phosphorylation Reactions: Typically require ATP or other phosphorylating agents.

    Hydrolysis Reactions: Conducted under acidic or basic conditions with water as the solvent.

Major Products

The major products formed from these reactions include UDP-GlcNAc and other phosphorylated derivatives .

Scientific Research Applications

N-Acetyl-D-glucosamine-1-phosphate disodium salt has a wide range of applications in scientific research:

Mechanism of Action

N-Acetyl-D-glucosamine-1-phosphate disodium salt acts as a substrate for UDP-GlcNAc pyrophosphorylase, which catalyzes the formation of UDP-GlcNAc. This compound is then involved in the biosynthesis of N-linked glycoproteins and bacterial cell wall components. The molecular targets include enzymes involved in glycosylation and cell wall synthesis pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-D-glucosamine-6-phosphate disodium salt
  • N-Acetyl-D-galactosamine-1-phosphate disodium salt
  • N-Acetyl-D-glucosamine

Uniqueness

N-Acetyl-D-glucosamine-1-phosphate disodium salt is unique due to its specific role as an intermediate in the biosynthesis of N-linked glycoproteins and its involvement in bacterial cell wall synthesis. Unlike its similar compounds, it serves as a direct precursor for UDP-GlcNAc, making it essential for various biochemical processes .

Properties

IUPAC Name

disodium;[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16NO9P.2Na/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16;;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16);;/q;2*+1/p-2/t4-,5-,6-,7-,8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIUIRDWUIWJMW-FATCSWEASA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)([O-])[O-])CO)O)O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO)O)O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14NNa2O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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